molecular formula C22H29N3O5S B3010635 N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide CAS No. 897611-34-6

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide

Cat. No. B3010635
CAS RN: 897611-34-6
M. Wt: 447.55
InChI Key: NHAXMPFAMCZOPQ-UHFFFAOYSA-N
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Description

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide, also known as S32212, is a novel compound that has gained significant attention in the field of drug discovery due to its potential therapeutic applications.

Scientific Research Applications

Enzyme Inhibition and Therapeutic Potential

A study by Virk et al. (2018) synthesized compounds similar in structure to N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide, evaluating their enzyme inhibition potential against enzymes like bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). Their research found certain compounds exhibiting significant inhibition potential, suggesting therapeutic relevance in conditions associated with enzyme dysregulation (Virk et al., 2018).

Antimicrobial Activity

Khan et al. (2019) synthesized derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, showing notable antibacterial, antifungal, and anthelmintic activities. Their findings suggest that compounds within this structural class could serve as the basis for new antimicrobial agents, highlighting the importance of the core structure for biological activity (Khan et al., 2019).

Therapeutic Applications in Alzheimer's Disease

In a study focusing on Alzheimer's disease, a new series of multifunctional amides was synthesized, displaying moderate enzyme inhibitory potentials and mild cytotoxicity. One of the synthesized compounds, 2-Furyl(1-piperazinyl)methanone coupled with 3,5-dichloro-2-hydroxybenzenesulfonyl chloride, showed good activity against enzymes relevant to Alzheimer's disease. This suggests the potential for compounds within this structural framework to be developed as therapeutic agents for Alzheimer's (Hassan et al., 2018).

Mechanism of Action

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.

Mode of Action

The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration at the synapse. The increased acetylcholine can then bind to more receptors on the post-synaptic neuron, enhancing the transmission of the nerve impulse.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . This pathway involves the synthesis, release, and breakdown of acetylcholine. By inhibiting AChE, the compound disrupts the normal functioning of this pathway, leading to an increase in acetylcholine levels and enhanced cholinergic neurotransmission.

Pharmacokinetics

In silico and in vivo studies suggest that it hasadequate pharmacokinetic properties

Result of Action

The inhibition of AChE and the subsequent increase in acetylcholine levels can have several effects at the molecular and cellular levels. For instance, it can enhance the transmission of nerve impulses, which can affect various physiological processes. In a study, the compound was found to have a neuroprotective effect against aluminium-induced neurotoxicity .

properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-(3-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O5S/c1-18-6-5-7-19(16-18)30-17-22(26)23-10-15-31(27,28)25-13-11-24(12-14-25)20-8-3-4-9-21(20)29-2/h3-9,16H,10-15,17H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAXMPFAMCZOPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide

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